molecular formula C12H17N3 B13569622 2-Methyl-1-(1-methyl-1h-indazol-3-yl)propan-2-amine

2-Methyl-1-(1-methyl-1h-indazol-3-yl)propan-2-amine

Cat. No.: B13569622
M. Wt: 203.28 g/mol
InChI Key: LDNSYBANFIRPEI-UHFFFAOYSA-N
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Description

2-Methyl-1-(1-methyl-1H-indazol-3-yl)propan-2-amine is an organic compound belonging to the class of indazole derivatives Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Transition metal-catalyzed reactions, such as those using copper or silver, are often employed to facilitate the formation of the indazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(1-methyl-1H-indazol-3-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the indazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups onto the indazole ring .

Scientific Research Applications

2-Methyl-1-(1-methyl-1H-indazol-3-yl)propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(1-methyl-1H-indazol-3-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(1-methyl-1H-indazol-3-yl)propan-2-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indazole derivatives .

Properties

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

2-methyl-1-(1-methylindazol-3-yl)propan-2-amine

InChI

InChI=1S/C12H17N3/c1-12(2,13)8-10-9-6-4-5-7-11(9)15(3)14-10/h4-7H,8,13H2,1-3H3

InChI Key

LDNSYBANFIRPEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=NN(C2=CC=CC=C21)C)N

Origin of Product

United States

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